molecular formula C14H18N2O3 B2760799 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1540544-31-7

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No. B2760799
CAS RN: 1540544-31-7
M. Wt: 262.309
InChI Key: ICPCQFLYCUYLKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The isopropylphenyl group would likely contribute significant hydrophobic character, while the imidazolidinone and acetic acid groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazolidinone group could potentially undergo reactions at the carbonyl carbon or nitrogen atoms. The acetic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could make the compound acidic. The isopropylphenyl group could contribute to the compound’s lipophilicity .

Scientific Research Applications

Angiotensin Converting Enzyme (ACE) Inhibition

Research on derivatives of 2-oxoimidazolidine-4-carboxylic acid has shown potent in vitro ACE inhibitory activities. These compounds, specifically dicarboxylic acids with S,S,S configuration, demonstrated significant antihypertensive effects in normotensive rats and spontaneously hypertensive rats, pointing towards their potential application in managing hypertension (Hayashi et al., 1989).

Antimicrobial Activities

A study on the synthesis of new imidazothiazole and glycocyamidine derivatives, including 2-thioxoimidazolidin-4-one, highlighted their antimicrobial properties. These compounds showed potential as antimicrobial agents, suggesting applications in combating various microbial infections (Magd El-Din et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets through its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is acidic, it could be corrosive. Additionally, the compound could potentially be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity or could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(2)11-3-5-12(6-4-11)16-8-7-15(14(16)19)9-13(17)18/h3-6,10H,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCQFLYCUYLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid

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